3-(4-Aminopyridin-3-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminopyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-4-5-15-7-10(11)8-2-1-3-9(6-8)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSJLUAWUYCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744716 | |
| Record name | 3-(4-Aminopyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-62-8 | |
| Record name | 3-(4-Aminopyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Aminopyridin 3 Yl Benzamide Derivatives
Established Reaction Pathways for Aminopyridine Benzamide (B126) Synthesis
The creation of the central amide linkage in pyridyl benzamides is a cornerstone of their synthesis. Traditional methods have been refined over decades and remain highly relevant in both academic and industrial laboratories.
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. nih.gov Typically, this involves the reaction of a carboxylic acid derivative with an amine. researchgate.net Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures and does not proceed readily at room temperature. mdpi.com
To facilitate the reaction under milder conditions, the carboxylic acid is usually "activated." Common strategies include:
Conversion to Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. These acyl chlorides then readily react with amines to form the amide bond. researchgate.net
Use of Coupling Reagents: A wide array of coupling reagents has been developed to mediate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, and common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HBTU. semanticscholar.org
Anhydride Method: Carboxylic acids can be converted into anhydrides, which are also effective acylating agents for amines. researchgate.net However, a significant drawback is the poor atom economy, as only one of the two acyl groups is incorporated into the final product. researchgate.net
Transamidation: More recent developments include metal-free transamidation reactions, which allow for the conversion of one amide into another by reacting it with an amine. nih.gov This can be achieved under specific conditions, for instance, using tert-butyl nitrite (B80452) to generate a reactive N-nitrosamide intermediate. nih.gov
These methods provide a versatile toolkit for chemists, with the choice of strategy often depending on the specific substrates, the presence of other functional groups, and the desired scale of the reaction. unimi.it
The most direct and widely used method for synthesizing pyridyl benzamide scaffolds is the condensation reaction between an aminopyridine and an activated benzoic acid derivative, typically a benzoyl chloride. mdpi.comniscpr.res.in This reaction involves the nucleophilic attack of the amino group on the pyridine (B92270) ring onto the electrophilic carbonyl carbon of the benzoyl chloride.
For instance, research on the aroylation of 2,3-pyridinediamines demonstrated that these compounds react readily with various benzoyl chlorides in pyridine at room temperature. niscpr.res.in The reaction selectively occurs at the 3-amino group, which is more basic and nucleophilic, to yield 3-aroylamino-2-aminopyridine derivatives. niscpr.res.in This selectivity is crucial for building complex structures like the target compound.
Another established pathway involves the reaction of Schiff bases, which are formed by the condensation of an aminopyridine with an aldehyde, with benzoyl chloride to afford N-substituted benzamides. researchgate.net Furthermore, rare-earth metal-catalyzed reactions have been described for the synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, using water as the source of the carbonyl oxygen. researchgate.net
Advanced Synthetic Approaches and Catalytic Systems
To address the limitations of traditional methods, such as harsh reaction conditions or the use of stoichiometric activating agents, advanced catalytic systems and energy sources are being employed.
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic reactions, including amide synthesis. mdpi.comoaepublish.com These porous crystalline materials possess high surface areas and tunable active sites, making them attractive for catalysis. mdpi.comoaepublish.comresearchgate.net
Bimetallic MOFs, in particular, can exhibit synergistic effects between the different metal ions, leading to enhanced catalytic activity. mdpi.com For example, a bimetallic Fe₂Ni-BDC MOF has been successfully used as a recyclable heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com The reaction proceeds with good efficiency, and the catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, a Co/Fe-MOF has been shown to effectively catalyze the oxidative amidation of 2-aminopyridine with benzaldehyde. researchgate.net
The catalytic cycle in these MOF-catalyzed reactions often involves the metal nodes acting as Lewis acid sites to activate the substrates. researchgate.net The porous structure of MOFs can also provide shape selectivity, although the inherent microporosity can sometimes impede the diffusion of bulky substrates. oaepublish.com
Table 1: Synthesis of N-(pyridin-2-yl)-benzamide Derivatives using Fe₂Ni-BDC Catalyst researchgate.net
| Entry | Aminopyridine Derivative | Other Reactant | Product | Yield (%) |
| 1 | 2-Aminopyridine | trans-β-nitrostyrene | N-(pyridin-2-yl)benzamide | 82 |
| 2 | 4-Methyl-2-aminopyridine | trans-β-nitrostyrene | N-(4-methylpyridin-2-yl)benzamide | 78 |
| 3 | 5-Chloro-2-aminopyridine | trans-β-nitrostyrene | N-(5-chloropyridin-2-yl)benzamide | 68 |
| 4 | 2-Aminopyridine | Benzoylformic acid | N-(pyridin-2-yl)-benzamide | 74 |
The use of ultrasound to promote chemical reactions, a field known as sonochemistry, offers a green and efficient alternative to conventional heating. sciforum.net Irradiation of liquids with ultrasound creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates intense local heating and pressure, accelerating mass transfer and chemical reactivity. sciforum.net
This technique has been successfully applied to the synthesis of various benzamide derivatives, leading to significant rate accelerations. chemmethod.comchemmethod.com For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives via cyclocondensation was dramatically faster with ultrasound. sciforum.net Conventional methods required 8-10 hours of refluxing or 20-28 hours of stirring at room temperature, whereas the ultrasound-assisted method completed the reaction in just 2 hours with excellent yields. sciforum.net
Similarly, the benzoylation of aromatic compounds using a benzamide/SO₂Cl₂ reagent under Vilsmeier-Haack conditions showed a drastic reduction in reaction time. chemmethod.comchemmethod.com Reactions that took 5-8 hours under conventional conditions were completed in 40-60 minutes with sonication and in just 4-6 minutes using microwave irradiation. chemmethod.com
Table 2: Comparison of Synthesis Methods for Benzoylation of Anisole chemmethod.com
| Method | Reagent | Reaction Time | Yield (%) |
| Conventional | Benzamide/SO₂Cl₂ | 6.0 h | 92 |
| Ultrasonic | Benzamide/SO₂Cl₂ | 45 min | 95 |
| Microwave | Benzamide/SO₂Cl₂ | 4.0 min | 96 |
Strategies for Functional Group Introduction and Modification on the 3-(4-Aminopyridin-3-yl)benzamide Core
Creating a library of derivatives from a core scaffold is essential for structure-activity relationship (SAR) studies in drug discovery. For the this compound core, functionalization is typically achieved by using appropriately substituted starting materials in the coupling step. mdpi.com
For example, a variety of N-substituted benzamide derivatives can be synthesized by reacting different substituted anilines with a common carboxylic acid intermediate. mdpi.com In one study, various diaminopyrimidine derivatives were synthesized by first preparing substituted aminobenzoic acid intermediates, which were then coupled to a pyrimidine (B1678525) core. nih.gov
A powerful strategy for introducing diversity onto the pyridine ring involves transition-metal-catalyzed cross-coupling reactions. The synthesis of a 3-aminopyridin-2-one based fragment library provides a relevant example. nih.gov Starting from 5-bromo-2-methoxypyridin-3-amine, a wide range of aromatic and heteroaromatic groups were introduced at the C5-position using Suzuki cross-coupling conditions with various boronic acids. nih.gov This halogenated precursor serves as a versatile handle for introducing diverse functional groups before subsequent reactions to complete the synthesis of the final products. nih.gov This approach allows for the systematic modification of the pyridine portion of the molecule, which can be directly applied to the synthesis of diverse this compound derivatives.
Preclinical Pharmacological Activity of 3 4 Aminopyridin 3 Yl Benzamide and Analogues
Anticancer and Antiproliferative Potentials
Inhibition of Cancer Cell Line Proliferation (e.g., A549, HCT-116, MCF-7, HepG2, NCI-60 Panel)
Derivatives of 3-(4-Aminopyridin-3-yl)benzamide have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A series of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, structurally related to the core compound, were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov Many of these compounds showed potent activity against all tested cancer cell lines. nih.gov
Notably, one derivative, compound 7l , exhibited particularly strong antiproliferative effects, especially against the A549 non-small cell lung cancer cell line, with a half-maximal inhibitory concentration (IC50) value of 0.04 ± 0.01 μM. nih.gov Further studies with analogues have also shown inhibitory activity against various cancer cells. For instance, certain 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were effective against human non-small cell lung cancer (NSCLC) HCC827, human neuroblastoma SH-SY5Y, and hepatocellular carcinoma LM3 cells. researchgate.net
The antiproliferative activity of these compounds is often compared to standard chemotherapeutic agents. For example, some 2-(benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide derivatives showed potency comparable to doxorubicin (B1662922) against HepG-2 and MCF-7 cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected this compound Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7l | A549 (Non-small cell lung) | 0.04 ± 0.01 | nih.gov |
| 9a | A549 (Non-small cell lung) | 0.83 | researchgate.net |
| 9a | HCC827 (Non-small cell lung) | 0.26 | researchgate.net |
| 9a | H1975 (Non-small cell lung) | 1.02 | researchgate.net |
| 7i | HCC827 (Non-small cell lung) | 1.12 | researchgate.net |
| 7m | HCC827 (Non-small cell lung) | 1.20 | researchgate.net |
Modulation of Cell Cycle Progression (e.g., Cell Cycle Arrest)
The antiproliferative effects of this compound analogues are closely linked to their ability to modulate the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. researchgate.net Disruption of this process can lead to the inhibition of cancer cell growth.
Studies have shown that these compounds can induce cell cycle arrest at specific phases. For example, the potent derivative 7l was found to cause G2/M phase arrest in cancer cells. nih.gov This arrest is achieved through the inhibition of Aurora kinase B (AURKB) transcription, a key regulator of mitosis. nih.gov Similarly, another analogue, MGCD0103, which is a histone deacetylase (HDAC) inhibitor, has been shown to induce cell-cycle arrest. acs.org
The mechanism of cell cycle arrest can vary between different analogues. For instance, compound 7i , a 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative, also induces G2/M phase arrest, but it does so through the inhibition of the PI3K/Akt signaling pathway. researchgate.net The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell survival, proliferation, and cell cycle progression. researchgate.net
Induction of Apoptosis via Specific Pathways (e.g., Caspase Activation)
In addition to halting cell cycle progression, this compound and its analogues can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.
The induction of apoptosis by these compounds often involves the activation of specific signaling pathways. The derivative 7l , for instance, induces apoptosis through the p53 signaling pathway, which is a well-known tumor suppressor pathway. nih.gov The inhibition of AURKB by 7l leads to the activation of this pathway, ultimately resulting in apoptotic cell death. nih.gov
Another key mechanism of apoptosis induction is through the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7. mdpi.commdpi.com The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate the executioner caspases. thermofisher.com
Several analogues of this compound have been shown to induce apoptosis via caspase-dependent pathways. researchgate.net For example, compound 7i induces apoptosis in HCC827 cells through a caspase-dependent pathway linked to its inhibition of PI3K/Akt signaling. researchgate.net Similarly, the HDAC inhibitor MGCD0103 also induces apoptosis. acs.org The process of apoptosis is often characterized by morphological changes such as chromatin condensation and the cleavage of cellular proteins like poly(ADP-ribose) polymerase (PARP). nih.gov
Activity Against Specific Cancer Types (e.g., Lung, Breast, Liver, Leukemia, Pancreatic, Myeloid)
The preclinical anticancer activity of this compound analogues has been observed in a variety of cancer types.
Lung Cancer: As previously mentioned, the derivative 7l demonstrated potent activity against the A549 non-small cell lung cancer cell line. nih.gov Other analogues have also shown efficacy against various NSCLC cell lines, including HCC827 and H1975. researchgate.net
Breast Cancer: Analogues of this compound have been evaluated against breast cancer cell lines such as MCF-7. researchgate.netresearchgate.net For instance, certain 2-(benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide derivatives showed significant antiproliferative activity against MCF-7 cells. researchgate.net
Liver Cancer: The HepG2 human liver cancer cell line has been used to test the cytotoxic effects of these compounds. researchgate.netresearchgate.net
Leukemia: The NCI-60 screen includes leukemia cell lines, and compounds with broad-spectrum activity, like some pyridazine (B1198779) derivatives, have shown inhibitory effects on these cells. mdpi.comacs.org Furthermore, some small molecules targeting estrogen receptor alpha (ERα) and Akt kinase have shown efficacy in acute myeloid leukemia (AML) cells. nih.gov CD7, expressed in a significant portion of newly diagnosed AML cases, has been identified as a potential therapeutic target. mdanderson.org
Pancreatic Cancer: The development of inhibitors for p21-activated kinase 4 (PAK4) has shown promise for pancreatic cancer treatment. nih.gov Some novel tetrahydrobenzofuro[2,3-c]pyridine derivatives have demonstrated high potency against pancreatic cancer cell lines. nih.gov
Myeloid Cancer: Research has explored novel tyrosine kinase inhibitors to target chronic myeloid leukemia (CML). mdpi.com
Antimicrobial and Antiparasitic Activities
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)
Beyond their anticancer properties, some pyridine-containing compounds, including those related to this compound, have shown potential as antimicrobial agents.
Specifically, oligo-3-aminopyridine (OAP) has demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov Disk diffusion assays revealed that OAP exhibited strong inhibition against these strains, with a minimum inhibitory concentration (MIC) of 25 µg/ml and a minimum bactericidal concentration (MBC) of 50 µg/ml. nih.gov However, its effect on Gram-negative bacteria like Escherichia coli was less pronounced in this particular study. nih.gov
Other studies have reported on pyridine (B92270) derivatives with activity against both S. aureus and E. coli. mdpi.com For example, certain pyridine salts have shown inhibitory effects against both bacterial species. mdpi.com The antibacterial activity of metal complexes with ligands such as 3-aminopyridine (B143674) has also been investigated against both Gram-positive and Gram-negative bacteria. annalsofrscb.ro
It is important to note that the antimicrobial spectrum can be quite specific. For instance, in one study, two compounds only showed effects on E. faecalis and not on other tested bacterial strains. researchgate.net
Antifungal Properties
The investigation into the antifungal properties of this compound and its analogues has revealed promising activity against various fungal pathogens. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, certain benzamide (B126) derivatives have demonstrated notable antifungal effects.
A study focusing on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives screened these compounds for antifungal activity against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. ajphr.com Among the synthesized compounds, those featuring [3-hydroxyphenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties exhibited significant antifungal activity, comparable or even superior to the standard drug, Amphotericin B. ajphr.com This suggests that the substitution pattern on the benzamide scaffold plays a crucial role in determining antifungal potency.
Furthermore, other heterocyclic compounds containing pyridine moieties have been explored for their antifungal potential. google.com For example, hetero ring-substituted pyridine derivatives have been proposed as antifungal agents with excellent action. google.com Additionally, novel benzoylurea (B1208200) derivatives incorporating a pyrimidine (B1678525) moiety have been synthesized and evaluated for their antifungal activity, with some compounds showing significant efficacy against various fungal strains. mdpi.com These findings underscore the potential of pyridine and benzamide-containing scaffolds as a source of new antifungal agents.
Table 1: Antifungal Activity of Selected Benzamide Derivatives This table is interactive. Users can sort and filter the data.
| Compound ID | Target Fungi | Activity | Source |
| 6d | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Good | ajphr.com |
| 6f | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Good | ajphr.com |
| 6h | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Good | ajphr.com |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
The search for novel antitubercular agents has led to the investigation of various benzamide derivatives, including those related to this compound. Research has shown that specific structural modifications on the benzamide scaffold can lead to potent activity against Mycobacterium tuberculosis (Mtb).
In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. rsc.org Several of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. rsc.org Notably, these compounds were found to be nontoxic to human embryonic kidney (HEK-293) cells, suggesting a favorable preliminary safety profile. rsc.org
Another study focused on N-(pyrazin-2-yl)benzamides as retro-amide analogues of previously reported antitubercular agents. semanticscholar.org While many of these retro-amides showed lower activity compared to their parent compounds, certain derivatives, particularly those with a 5-chloro substitution on the pyrazine (B50134) ring and short alkyl groups on the benzene (B151609) ring, exhibited promising activity against Mtb with MIC values as low as 3.13 µg/mL. semanticscholar.org
Furthermore, research into spectinamides, a class of antitubercular agents, highlights the importance of overcoming intrinsic efflux pumps in M. tuberculosis. nih.gov Modifications to the spectinamide core, including the introduction of pyridyl functionalities, have been shown to impact both ribosomal inhibition and the ability to evade efflux, which are crucial for antitubercular efficacy. nih.gov The 3'-(S)-isomer of one spectinamide was found to be inactive, confirming the stereospecificity of its antitubercular action. nih.gov
Additionally, Schiff bases derived from isatin (B1672199) and isonicotinic acid hydrazide have been synthesized and tested against various strains of M. tuberculosis. nih.gov Several of these derivatives exhibited potent growth inhibitory activity, equivalent to isoniazid, even against a resistant strain. nih.gov
Table 2: Antitubercular Activity of Selected Benzamide Analogues This table is interactive. Users can sort and filter the data.
| Compound Series | Target | Key Findings | Source |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | M. tuberculosis H37Ra | IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org | rsc.org |
| N-(5-Chloropyrazin-2-yl)benzamides | M. tuberculosis H37Rv | MIC values as low as 3.13 µg/mL. semanticscholar.org | semanticscholar.org |
| Spectinamides | M. tuberculosis | Activity dependent on ribosomal inhibition and efflux avoidance. nih.gov | nih.gov |
| Schiff bases of isatin and isonicotinic acid hydrazide | Bovine and human strains of M. tuberculosis | Equipotent to isoniazid, active against resistant strains. nih.gov | nih.gov |
Antiparasitic Activity (e.g., against Trypanosoma brucei)
The therapeutic potential of aminopyridine-containing compounds has been explored in the context of parasitic diseases, including African trypanosomiasis caused by Trypanosoma brucei. nih.gov These compounds are of interest due to their potential to offer improved metabolic stability and solubility. nih.gov
Research has shown that aminopyridines can be a key structural element for antiparasitic activity. nih.gov For instance, certain aminopyridine-based CYP51 inhibitors have demonstrated potent in vitro activity against T. cruzi, a related parasite. acs.org In a mouse model of severe acute infection with T. cruzi, two such compounds reduced parasitemia by over 99%. nih.gov
In the context of T. brucei, studies have investigated various compounds for their trypanocidal action. For example, 3-aminosteroids have shown impressive activity against T. brucei, causing mitochondrial membrane depolarization and cell cycle arrest. nih.gov While not direct analogues of this compound, these findings highlight the potential of targeting parasitic mitochondria.
Furthermore, a high-throughput screening of kinase inhibitors identified a diaminopurine compound as being potent against T. b. brucei with an EC₅₀ of 32 nM. nih.gov Although this compound had poor metabolic stability, subsequent medicinal chemistry efforts, which included the synthesis of aminopyridine-containing analogues, aimed to address this issue. nih.gov
Antiviral Investigations and Deubiquitinase Inhibition
The antiviral potential of benzamide derivatives has been an area of active research, with a focus on their ability to inhibit viral enzymes, including deubiquitinases (DUBs). DUBs are crucial for the replication of several viruses, making them an attractive target for antiviral drug development. researchgate.net
A study involving the design and synthesis of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives explored their potential as DUB inhibitors. researchgate.net Molecular docking studies suggested that these compounds could target DUBs of viruses such as Adenovirus, HSV-1, and coxsackievirus. researchgate.net Subsequent in vitro antiviral screening confirmed that some of these compounds exhibited strong antiviral activities, with IC₅₀ values ranging from 10.22 to 44.68 µM against these viruses. researchgate.net
While direct antiviral studies on this compound are not extensively reported, research on related heterocyclic compounds provides insights. For example, favipiravir, a pyrazine carboxamide derivative, has demonstrated broad-spectrum activity against RNA viruses. unesp.br This highlights the potential of the broader class of pyridine and pyrazine carboxamides in antiviral therapy.
Furthermore, structure-activity relationship studies of benzenesulfonamide (B165840) derivatives as anti-influenza hemagglutinin inhibitors have shown that aminopyridine analogues can exhibit potent antiviral activity. nih.gov For instance, an aminopyridine analogue with a 6-CF₃ substitution was found to be significantly more potent than other analogues in the series. nih.gov
Neurological Modulation and Ion Channel Activity
Potassium Channel Modulation (e.g., KCNQ2/Q3, Shaker K+ channels)
Benzamide analogues have been identified as modulators of potassium channels, particularly the KCNQ2/Q3 (Kv7.2/7.3) channels, which play a critical role in regulating neuronal excitability. nih.gov Openers of these channels are considered potential therapeutic agents for epilepsy and other disorders related to neuronal hyperexcitability. nih.gov
A series of N-pyridyl benzamides were identified as KCNQ2/Q3 potassium channel openers and were found to be active in animal models of epilepsy. nih.gov One of the lead compounds, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, demonstrated an EC₅₀ of 0.38 μM and selectivity for KCNQ2/Q3 channels. nih.gov Structure-activity relationship studies led to the development of a related pyrimidine compound that advanced to phase 1 clinical trials. nih.gov
Research has also shown that the anticonvulsant retigabine (B32265) acts by binding to the activation gate of the Kv7.2 (KCNQ2) channel, promoting its open state. nih.gov This suggests a mechanism by which small molecules can modulate the function of these channels. Furthermore, studies on the KCNQ2 channel's voltage-sensing domain (VSD) have revealed that it can accommodate chemical ligands, indicating that the gating charge pathway could be a therapeutic target. nih.gov
The human genome contains at least 40 different voltage-gated potassium channel subtypes, which exhibit varied regional expression and play diverse physiological roles. tandfonline.com The ability of benzamide derivatives to modulate these channels highlights their potential for treating a range of neurological conditions.
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for various physiological processes, and their dysfunction is implicated in several neurological disorders. nih.govnih.gov Benzamide analogues have emerged as a novel class of ligands that can modulate the activity of these receptors. nih.gov
One study identified 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide as a negative allosteric modulator of human α4β2 nAChRs with an IC₅₀ value of 6.0 µM. nih.gov Structure-activity relationship studies on twenty-six analogues of this compound provided insights into the chemical properties that govern their inhibitory activity on nAChRs. nih.gov
Allosteric modulators offer a distinct advantage over direct agonists as they can enhance the effect of the endogenous neurotransmitter, acetylcholine, without directly activating the receptor, thus providing a more nuanced control of receptor function. nih.gov Both positive and negative allosteric modulators of nAChRs are being investigated for their therapeutic potential. nih.govmdpi.com
Furthermore, varenicline, a partial agonist at several nAChR subtypes, has been shown to reduce sucrose (B13894) consumption in animal models, suggesting a role for nAChR modulation in reward pathways. plos.org This effect is thought to be mediated, at least in part, through the nucleus accumbens, a key brain region for reward processing. plos.org
The diversity of nAChR subtypes, formed by different combinations of α and β subunits, allows for the development of subtype-selective drugs with potentially fewer side effects. nih.govnih.gov The α7 and α4β2 subtypes are among the most abundant in the central nervous system and are key targets for drug development. mdpi.com
Anti-inflammatory and Other Biological Effects
Extensive research into the pharmacological activities of this compound and its analogues has revealed a range of biological effects. While specific data on the direct adenosine (B11128) receptor ligand activity, anti-inflammatory effects, and antioxidant properties of this compound is not available in the public domain, studies on closely related analogues provide insights into the potential activities of this chemical scaffold.
Adenosine Receptor Ligand Activity
The modulation of adenosine receptors, which are crucial in various physiological processes, is a key area of investigation for many nitrogen-containing heterocyclic compounds. mdpi.comnih.gov Research on aminopyridine derivatives has identified them as versatile ligands for adenosine receptors (ARs). mdpi.com Specifically, certain amino-3,5-dicyanopyridines have demonstrated the ability to act as partial agonists at various adenosine receptor subtypes. nih.gov
Furthermore, 4-aminopyrrolo[2,3-d]pyrimidine compounds have been specifically designed and synthesized to inhibit the adenosine A2a receptor. google.com The structural similarities between these compound classes and this compound, particularly the presence of the aminopyridine moiety, suggest that the latter could potentially interact with adenosine receptors. However, without direct experimental evidence, its specific affinity, selectivity, and functional activity at the different adenosine receptor subtypes remain undetermined.
Anti-inflammatory Effects
The benzamide and aminopyridine moieties are present in numerous compounds exhibiting anti-inflammatory properties. For instance, certain substituted pyridine compounds have been patented as anti-inflammatory agents. google.com Benzamide derivatives, in general, have been explored for their anti-inflammatory potential. ontosight.ai
Analogues of the core structure of this compound have shown anti-inflammatory effects through various mechanisms. For example, N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE, a more complex benzamide derivative, is known to exert anti-inflammatory effects by preventing the leakage of pro-inflammatory plasma proteins and leukocytes from blood vessels. drugbank.com Additionally, ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma), which can include benzamide derivatives, have been shown to inhibit the production of multiple inflammatory mediators and cytokines. google.com While these findings in related compounds are promising, specific studies are required to confirm and characterize any anti-inflammatory activity of this compound.
Antioxidant Properties
The potential for antioxidant activity is another area of interest for novel chemical entities. While direct studies on the antioxidant properties of this compound are not publicly available, research on related heterocyclic structures provides some context. For example, novel imidazo[1,2-a]pyridine (B132010) hybrids, which share a bicyclic nitrogen-containing core, have been synthesized and evaluated for their antioxidant activity using methods such as the DPPH radical scavenging assay. chemmethod.com These studies indicate that the introduction of specific functional groups can impart antioxidant capabilities to such scaffolds. However, the antioxidant potential of this compound itself has not been experimentally determined and remains a subject for future investigation.
Molecular Mechanisms of Action of 3 4 Aminopyridin 3 Yl Benzamide Derivatives
Enzyme and Receptor Target Identification
The biological activity of 3-(4-Aminopyridin-3-yl)benzamide derivatives is rooted in their ability to bind and inhibit specific enzymes. Research has identified several key classes of enzymes as primary targets for these compounds.
The aminopyridine benzamide (B126) scaffold has proven to be a fertile starting point for the development of potent and selective kinase inhibitors. These derivatives target various members of the kinome, playing crucial roles in cell signaling and proliferation.
Receptor Tyrosine Kinases (RTKs) and Protein Tyrosine Kinases: Derivatives incorporating a 4-(arylaminomethyl)benzamide fragment have been investigated as potential inhibitors of protein tyrosine kinases. mdpi.comnih.gov Molecular modeling and biological assays have shown that these compounds can effectively target kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia. mdpi.comnih.gov For instance, analogues with a (trifluoromethyl)benzene ring demonstrated potent inhibition of EGFR, with up to 92% inhibition at a 10 nM concentration. nih.gov
TYK2 Kinase: Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling. A 4-aminopyridine (B3432731) benzamide scaffold was the starting point for a lead optimization campaign that produced potent and orally bioavailable TYK2 inhibitors. nih.govresearchgate.net Through structure-based design, modifications were introduced that improved both potency against TYK2 and selectivity over other JAK family members like JAK1 and JAK2. nih.gov
Aurora Kinases: A series of 3-(6-aminopyridin-3-yl) benzamide derivatives has been synthesized and shown to exhibit potent antiproliferative activity by targeting Aurora Kinase B (AURKB). nih.gov Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov One of the most effective compounds from this series, compound 7l, displayed a half-maximal inhibitory concentration (IC50) of 0.04 µM in A549 lung cancer cells. nih.gov
The following table summarizes the inhibitory activity of selected benzamide derivatives against various kinases.
Table 1: Kinase Inhibition by Benzamide Derivatives| Compound/Derivative Class | Target Kinase | Activity |
|---|---|---|
| 3-(6-aminopyridin-3-yl) benzamide (Compound 7l) | Aurora Kinase B (AURKB) | IC50: 0.04 µM nih.gov |
| 4-(Arylaminomethyl)benzamide analogue | Epidermal Growth Factor Receptor (EGFR) | 92% inhibition at 10 nM nih.gov |
| 4-Aminopyridine benzamide scaffold | TYK2 Kinase | Potent and selective inhibition nih.gov |
| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide (Compound B2) | Cyclin-Dependent Kinase 7 (CDK7) | IC50: 4 nM nih.gov |
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Its inhibition disrupts cellular respiration and energy metabolism. While various chemical classes have been identified as SDH inhibitors, particularly in the development of fungicides, there is currently limited specific research in publicly available literature identifying derivatives of the this compound scaffold as potent inhibitors of this enzyme. nih.gov The mechanism of known SDH inhibitors typically involves blocking the succinate-binding site, which prevents the oxidation of succinate to fumarate (B1241708) and impairs the entire respiratory process. nih.gov
The benzamide moiety is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov Several benzamide derivatives, particularly those classified as N-(2-aminophenyl)-benzamides, are potent, class-selective HDAC inhibitors. acs.org These compounds, such as Entinostat (MS-275), are primarily active against class I HDACs (HDAC1, 2, and 3). nih.gov The inhibitory mechanism involves the benzamide's zinc-binding group, which chelates the zinc ion essential for catalysis in the enzyme's active site. nih.govacs.org This action leads to hyperacetylation of histone proteins, altering chromatin structure and reactivating the transcription of tumor suppressor genes. nih.gov
Table 2: HDAC Inhibition by Benzamide Derivatives
| Compound Class | Target HDACs | Mechanism of Action |
|---|---|---|
| N-(2-aminophenyl)-benzamides | Class I (HDAC1, 2, 3) nih.gov | Zinc-binding group interacts with the enzyme's catalytic site acs.org |
| Benzamide derivatives with pyridyl cap | Class I and IV | Isoform-selective inhibition nih.gov |
Deubiquitinases (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating protein degradation and signaling pathways. The inhibition of DUBs has emerged as a promising therapeutic strategy, particularly in oncology. nih.gov However, similar to SDH, the scientific literature has not extensively reported on this compound derivatives as specific inhibitors of DUB enzymes. The development of DUB inhibitors is an active area of research, with various chemical scaffolds being explored to achieve selectivity for specific DUBs among the nearly 100 members of this enzyme family. nih.govnih.gov
Impact on Cellular Signaling Pathways
By inhibiting key enzymes, this compound derivatives can modulate critical cellular signaling pathways, leading to significant downstream biological effects.
IL-12 Pathway: Derivatives of the 4-aminopyridine benzamide scaffold designed to selectively inhibit TYK2 have a direct impact on the IL-12 signaling pathway. nih.gov In a murine model, a lead compound from this series demonstrated a significant reduction in the downstream cytokine interferon-gamma (IFNγ). This finding suggests that the selective inhibition of TYK2 is sufficient to effectively block the IL-12 pathway in vivo. researchgate.net
Cell Growth/Differentiation Pathways: The inhibition of Aurora Kinase B by 3-(6-aminopyridin-3-yl) benzamide derivatives directly interferes with pathways controlling cell division and survival. nih.gov RNA sequencing analysis of cells treated with compound 7l revealed that its antiproliferative effects were mainly due to the regulation of the cell cycle, DNA replication, and the p53 signaling pathway. The inhibition of AURKB led to G2/M phase cell cycle arrest and subsequently induced apoptosis, highlighting a clear mechanism for its anticancer activity. nih.gov
Molecular Interactions with Target Proteins
The efficacy and selectivity of this compound derivatives are determined by their specific molecular interactions within the binding sites of their target proteins. Molecular docking and crystallography studies have provided insight into these interactions.
For HDAC inhibitors , the N-(2-aminophenyl)benzamide portion is crucial as it inserts deep into the enzyme's catalytic tunnel to chelate the active site zinc ion. acs.org Molecular docking studies of benzamide derivatives with HDAC2 have shown that hydrogen bond interactions with key residues, such as Cys156, His146, and Gly154, are important for inhibition. researchgate.net
In the context of kinase inhibition , the aminopyridine or related nitrogen-containing heterocycle typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region that connects the N- and C-lobes of the enzyme. For TYK2, structure-based design has been used to optimize interactions within the ATP-binding pocket to enhance potency and selectivity. nih.gov Molecular modeling of 4-(arylaminomethyl)benzamide derivatives targeting the T315I mutant of Bcr-Abl showed that a flexible linker allows the molecule to adopt a favorable geometry, bypassing a bulky gatekeeper residue and enabling necessary binding in the active site. mdpi.com Docking studies of Aurora kinase inhibitors have similarly highlighted the importance of hydrogen bonds with hinge residues like Ala213. asianpubs.org
Structure Activity Relationship Sar Studies of 3 4 Aminopyridin 3 Yl Benzamide Analogues
Influence of Substituent Position and Electronic Effects on Biological Activity
The biological activity of 3-(4-Aminopyridin-3-yl)benzamide analogues is highly sensitive to the position and electronic nature of substituents on both the pyridine (B92270) and benzamide (B126) rings.
Substituent Position: The placement of substituents can dramatically alter a compound's potency and selectivity. For instance, in a series of N-pyridyl benzamides developed as KCNQ2/Q3 potassium channel openers, the initial hit was a 3,4-dichloro-N-(pyridin-3-yl)benzamide. nih.gov The corresponding 2-pyridyl and 4-pyridyl isomers were found to be inactive, highlighting the critical importance of the nitrogen's position within the pyridine ring for this specific target. nih.gov Similarly, for aminopyridine-based kinase inhibitors, the substitution pattern on the pyridine ring dictates the interaction with the hinge region of the kinase, a crucial determinant of inhibitory activity. acs.org
Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role. In a study of 4-aminopyridine (B3432731) (4AP) analogues as potassium channel blockers, derivatives with electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) at the 3-position of the pyridine ring showed varied potency. biorxiv.org The 3-methyl analogue was found to be more potent than the parent 4AP, while the 3-methoxy and the electron-withdrawing 3-trifluoromethyl (-CF3) analogues were less potent. biorxiv.org This suggests that both the electronic nature and the size of the substituent are important. In another study on benzamide analogues, replacing an electron-donating nitro group with a cyano group, another electron-withdrawing group, led to a decrease in activity against Plasmodium falciparum. nih.gov
The following table summarizes the effects of different substituents on the biological activity of aminopyridine and benzamide analogues:
Table 1: Influence of Substituent Position and Electronic Effects
| Parent Compound/Scaffold | Substituent and Position | Target/Activity | Effect on Activity |
|---|---|---|---|
| 3,4-dichloro-N-(pyridin-3-yl)benzamide | 2-pyridyl isomer | KCNQ2/Q3 channels | Inactive nih.gov |
| 3,4-dichloro-N-(pyridin-3-yl)benzamide | 4-pyridyl isomer | KCNQ2/Q3 channels | Inactive nih.gov |
| 4-Aminopyridine | 3-methyl | Potassium channels | More potent than parent biorxiv.org |
| 4-Aminopyridine | 3-methoxy | Potassium channels | Less potent than parent biorxiv.org |
| 4-Aminopyridine | 3-trifluoromethyl | Potassium channels | Less potent than parent biorxiv.org |
Role of Amide, Pyridine, and Benzene (B151609) Moieties in Ligand-Target Interactions
The three core components of this compound—the amide linkage, the pyridine ring, and the benzene ring—each play a distinct and crucial role in how the molecule binds to its biological target.
Amide Moiety: The amide group is a key structural feature in many biologically active compounds due to its ability to form hydrogen bonds. mdpi.comrsc.org In the context of PARP inhibitors, the benzamide moiety, including the amide group, is a well-established pharmacophore that competes with NAD+ for the catalytic pocket of PARP enzymes. nih.gov The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues like Glycine and Serine in the active site. nih.govmdpi.com For instance, in a series of benzamide derivatives designed as glucokinase activators, the benzamide 'NH' was observed to form a hydrogen bond with the backbone 'carbonyl' of an Arginine residue in the target protein. ijbpas.com
Pyridine Moiety: The pyridine ring is another essential component, contributing to binding through various interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors. mdpi.com For example, in KCNQ2/Q3 potassium channel openers, the 3-pyridyl nitrogen was found to be optimal for activity. nih.gov The aromatic nature of the pyridine ring also allows for π-stacking interactions with aromatic amino acid residues like Tyrosine in the binding pocket of the target protein. mdpi.com The position of the nitrogen atom within the ring is critical, as it dictates the geometry of these interactions. nih.gov
Bioisosteric Replacements and Their Impact on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.
In the development of analogues of this compound, bioisosteric replacements have been explored for all three key moieties.
Amide Bioisosteres: The amide bond can be susceptible to metabolic degradation. Replacing it with more stable bioisosteres like triazoles, oxadiazoles, or oxazoles can improve metabolic stability while maintaining key hydrogen bonding interactions. drughunter.com For example, the 1,3,4-oxadiazole (B1194373) has been shown to be a potent bioisostere for an amide, with similar electron-withdrawing properties to an oxazole. nih.gov
Pyridine Bioisosteres: The pyridine ring can also be replaced with other heterocyclic systems. In a series of kinase inhibitors, replacing a 4-pyridyl ring with a quinoline (B57606) moiety led to an increase in activity against several kinases. nih.gov In another example, a pyrimidine (B1678525) ring was used as a bioisostere for the pyridine ring in KCNQ channel openers, leading to a compound with an improved toxicity profile that advanced to clinical trials. nih.gov
Benzene Bioisosteres: The benzene ring of the benzamide can be replaced with other aromatic or heteroaromatic rings to explore new interactions or improve properties. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor (the pyridine nitrogen) and potentially alter the compound's selectivity profile. nih.gov
The following table provides examples of bioisosteric replacements and their effects:
Table 2: Bioisosteric Replacements and Their Impact
| Original Moiety | Bioisosteric Replacement | Target/Activity | Impact |
|---|---|---|---|
| Amide | 1,3,4-Oxadiazole | HNE Inhibition | Potent inhibitor, mimics amide electronics nih.gov |
| 4-Pyridyl ring | Quinoline | Kinase Inhibition | Increased activity against multiple kinases nih.gov |
| N-(pyridin-3-yl) | N-(pyrimidin-5-yl) | KCNQ2/Q3 channels | Maintained activity, improved toxicity profile nih.gov |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. semanticscholar.org This information is invaluable for designing new, more potent, and selective ligands.
A typical pharmacophore model for a this compound-type inhibitor would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the nitrogen atom of the pyridine ring are key HBA features. ijbpas.comsemanticscholar.org
Hydrogen Bond Donors (HBD): The N-H of the amide and the amino group on the pyridine ring can act as HBDs. semanticscholar.org
Aromatic/Hydrophobic Regions (HY/RA): The pyridine and benzene rings provide crucial hydrophobic and aromatic features that engage in van der Waals and π-stacking interactions with the target. semanticscholar.org
For example, a pharmacophore model for benzamide-based HDAC2 inhibitors identified one HBA, one HBD, one hydrophobic feature, and one aromatic ring as essential for activity. semanticscholar.org In another study on nicotinic receptor modulators, a refined pharmacophore model featured three hydrophobic regions and one hydrogen bond acceptor. nih.gov Such models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds or to guide the design of new analogues with optimized interactions with the target. semanticscholar.org
Table 3: Common Pharmacophoric Features for this compound Analogues
| Pharmacophoric Feature | Corresponding Molecular Moiety |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Amide carbonyl, Pyridine nitrogen ijbpas.comsemanticscholar.org |
| Hydrogen Bond Donor (HBD) | Amide N-H, Pyridine amino group semanticscholar.org |
Addressing Selectivity Profiles Across Molecular Targets
A major challenge in drug development is achieving selectivity for the desired target over other related proteins to minimize off-target effects. For this compound analogues, which can inhibit multiple kinases or other enzymes, understanding and improving the selectivity profile is critical.
Selectivity can be influenced by subtle structural modifications. For instance, in a series of 3-aminopyridin-2-one based kinase inhibitors, the introduction of a benzamide analogue showed greater than 50% inhibition against eight kinases, while a 3-methoxybenzamide (B147233) analogue had a similar broad-spectrum activity. nih.gov However, other modifications, like the introduction of a quinoline moiety, showed a more selective increase in activity against a smaller subset of kinases. nih.gov
In the context of PARP inhibitors, achieving selectivity between different PARP family members (e.g., PARP1 vs. PARP2) is an active area of research. While the catalytic domains of PARP enzymes are highly conserved, subtle differences can be exploited to design selective inhibitors. nih.gov This often involves targeting regions outside the highly conserved nicotinamide-binding pocket.
Similarly, for KCNQ channel openers, the N-(pyridin-3-yl)benzamide core was found to be crucial for activity, with isomers and related structures being inactive. nih.gov Further optimization led to a compound with high selectivity for KCNQ2/Q3 channels. nih.gov This underscores the principle that even minor changes in the ligand's structure can have a profound impact on its selectivity profile across different molecular targets.
Computational Chemistry and Molecular Modeling in 3 4 Aminopyridin 3 Yl Benzamide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Aminopyridin-3-yl)benzamide, docking simulations are crucial for identifying potential biological targets and understanding the key interactions that govern its binding affinity.
Researchers utilize docking to screen libraries of compounds against specific protein targets. For instance, derivatives of aminopyridine and benzamide (B126) have been docked against various kinases and enzymes implicated in diseases. Studies on similar benzamide derivatives have shown that these compounds can act as allosteric activators or inhibitors. ijbpas.com For example, in the study of novel benzamide derivatives as glucokinase (GK) activators, molecular docking helped in understanding the activation mechanism by showing interactions with the allosteric site of the GK protein. ijbpas.com
Key findings from docking studies often highlight specific amino acid residues that are critical for binding. For example, in the analysis of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, docking studies identified residues Arg1208 and Tyr1230 as key interaction points. mdpi.com Similarly, docking of benzamide derivatives against the ROCK1 kinase revealed hydrogen bond interactions with residues M156 and K105. peerj.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. For oxazolo[5,4-b]pyridine (B1602731) derivatives synthesized from 3-aminopyridin-2(1H)-ones, docking against Prostaglandin synthase-2 (1CX2) showed a higher binding affinity than the reference drug diclofenac, suggesting potential anti-inflammatory activity. buketov.edu.kz
The process typically involves preparing the 3D structures of both the ligand (the benzamide compound) and the receptor (the target protein) and then using a docking program, such as AutoDock Vina, to explore possible binding poses. buketov.edu.kz The results are then analyzed to identify the most stable complex based on the scoring function.
Table 1: Examples of Molecular Docking Studies on Related Benzamide/Aminopyridine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| Benzamide derivatives | Glucokinase (GK) | Arg63 | Allosteric activation ijbpas.com |
| 2-Aminopyridine derivatives | c-Met Kinase | Arg1208, Tyr1230 | Kinase inhibition mdpi.com |
| Oxazolo[5,4-b]pyridines | Prostaglandin synthase-2 (1CX2) | Not specified | Anti-inflammatory buketov.edu.kz |
Density Functional Theory (DFT) for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and reactivity. These calculations provide a deeper understanding of the molecule's intrinsic characteristics.
DFT studies typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles. researchgate.net Following optimization, various electronic properties can be calculated. A key aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity.
For example, DFT calculations on benzamide derivatives using the B3LYP functional have been used to analyze the distribution of electron density in HOMO and LUMO orbitals. sci-hub.se In one study, the HOMO electron density was found to be distributed on the amide group, while the LUMO was spread across the entire molecule, providing insights into potential sites for electrophilic and nucleophilic attack. sci-hub.se Spectroscopic properties, such as theoretical vibrational frequencies (IR and Raman) and UV-visible absorption spectra, can also be computed and compared with experimental data to validate the computational model. researchgate.netsci-hub.se
Table 2: Representative DFT Calculation Parameters and Findings
| Property | Typical Method (Functional/Basis Set) | Information Gained |
|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(2d,2p) | Optimized bond lengths, bond angles, stable conformation researchgate.net |
| Frontier Molecular Orbitals | B3LYP/6-31G(d,p) | HOMO-LUMO energy gap, reactivity, electron density distribution sci-hub.se |
| Vibrational Frequencies | B3LYP/6-311++G(2d,2p) | Predicted IR and Raman spectra for structural confirmation researchgate.net |
Molecular Dynamics Simulations for Binding Mode Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the detailed binding mechanism of compounds like this compound with their biological targets.
An MD simulation starts with the docked complex placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated by solving Newton's equations of motion for a defined period, typically nanoseconds. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD indicates that the ligand remains securely bound in the predicted pose. peerj.com
MD simulations can also reveal the flexibility of the protein and the ligand, and provide detailed information about the persistence of key interactions, such as hydrogen bonds, throughout the simulation. mdpi.com For instance, in a study of ROCK1 inhibitors, MD simulations were used to calculate the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, which provides a more accurate estimation of binding affinity than docking scores alone. peerj.com These simulations confirmed the stability of the inhibitors in the active site and highlighted the crucial role of specific interactions for potent inhibition. peerj.com
Predictive Modeling for Biological Efficacy and Pharmacokinetic Properties
Predictive modeling, often referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical computational tool in early-stage drug discovery. For this compound, these models estimate its potential to become a viable drug by evaluating its pharmacokinetic and pharmacodynamic properties.
These models use the molecule's structure to predict various physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. ijbpas.com These properties are then used to assess drug-likeness, often by applying rules like Lipinski's Rule of Five. Furthermore, computational tools can predict potential biological activities. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structure of the compound. growingscience.com
In silico ADMET studies on related sulfonamide derivatives have been used to evaluate properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.net For example, studies on newly synthesized sulfonamides investigated their drug-likeness and toxicity profiles, helping to identify candidates with favorable properties for further development. researchgate.netresearchgate.net These predictive models allow researchers to prioritize compounds with better potential for in vivo efficacy and safety, thereby reducing the time and cost associated with experimental testing. researchgate.net
Table 3: Commonly Predicted Pharmacokinetic and Biological Properties
| Property Category | Specific Parameter | Importance |
|---|---|---|
| A bsorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability |
| D istribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects |
| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions |
| E xcretion | Clearance rate | Influences dosing frequency |
| T oxicity | hERG Inhibition, Mutagenicity | Predicts potential for cardiotoxicity and carcinogenicity |
| Drug-Likeness | Lipinski's Rule of Five | Assesses suitability as an oral drug candidate ijbpas.com |
Analytical and Spectroscopic Characterization of 3 4 Aminopyridin 3 Yl Benzamide Derivatives
Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)
Chromatographic techniques are indispensable for the purification of 3-(4-aminopyridin-3-yl)benzamide and its derivatives from reaction mixtures. nih.govnih.gov The choice of technique and specific conditions are tailored to the properties of the target compound and the impurities present.
Column Chromatography is a widely used method for the purification of these compounds on a preparative scale. nih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a gradient of solvents with increasing polarity. nih.govsemanticscholar.org For instance, crude products of pyrazolo[3,4-b]pyridine derivatives have been purified using flash column chromatography on silica gel with solvent systems like tetrahydrofuran (B95107) (THF) in hexane. nih.govsemanticscholar.org The specific gradient, such as 40–80% or 50–100% THF/hexane, is selected based on the polarity of the target molecule. nih.govsemanticscholar.org In other examples, solvent systems such as chloroform:methanol or cyclohexane/EtOAc have been employed. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). rsc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification and purity assessment of this compound derivatives. jpionline.org Reversed-phase HPLC, often with a C18 column, is frequently utilized. nih.govjpionline.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. jpionline.orgresearchgate.net The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). nih.govsielc.com For example, the purity of a benzamide (B126) analogue was confirmed to be over 95% using a Waters LCMS system with a SunFireTM C18 column. nih.gov Analytical HPLC is also crucial for quality control, ensuring the final compound meets the required purity standards, often greater than 98%.
Other Chromatographic Techniques such as solid-phase extraction (e.g., SCX column) can also be employed for purification, particularly for removing specific types of impurities. nih.gov
The following table summarizes typical chromatographic conditions used for the purification and analysis of related benzamide derivatives.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| Column Chromatography | Silica Gel (230-400 mesh) | THF/Hexane (40-90% gradient) | Purification | nih.gov |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:EtOAc (88:12) | Purification | rsc.org |
| Column Chromatography | Silica Gel | Cyclohexane/EtOAc (7:3 to 5:5) | Purification | nih.gov |
| HPLC | C18 | Acetonitrile/Phosphate Buffer (pH 5) (60:40 v/v) | Analysis | jpionline.org |
| HPLC | C18 | Acetonitrile/Ammonium Acetate | Analysis | researchgate.net |
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR))
Once purified, a combination of spectroscopic methods is used to unequivocally determine the chemical structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org
¹H NMR: The chemical shifts (δ) of protons in the ¹H NMR spectrum are indicative of their electronic environment. For example, in a derivative, pyridyl protons might appear in the range of δ 8.5–8.7 ppm. The coupling constants (J) between adjacent protons provide information about the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The carbonyl carbon of the benzamide group, for instance, typically appears at a characteristic downfield shift. rsc.orgrsc.org
The following table provides illustrative ¹H and ¹³C NMR data for a related benzamide derivative.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| tert-butyl(3-(pyridin-3-ylcarbamoyl)phenyl)carbamate | ¹H NMR (DMSO-d6) | 10.26 (s, 1H), 8.91 (d, 1H), 8.28 (d, 1H), 8.17 (ddd, 1H), 7.37 (ddd, 1H), 7.16 (t, 1H), 7.12–7.04 (m, 2H), 6.77 (ddd, 1H) | rsc.org |
| ¹³C NMR (DMSO-d6) | 166.1, 152.8, 144.5, 142.0, 139.8, 135.8, 135.2, 128.7, 127.3, 123.5, 121.4, 121.1, 117.6, 79.3, 28.1 | rsc.org |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which helps in confirming the molecular formula. rsc.org Electrospray Ionization (ESI) is a common ionization technique used for these types of molecules. rsc.org The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound. rsc.orguni.lu
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. rsc.orgmdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For benzamide derivatives, characteristic absorption bands include:
N-H stretch: Typically observed in the region of 3400-3200 cm⁻¹. rsc.org
C=O stretch (amide): A strong absorption band usually appears around 1680-1630 cm⁻¹. rsc.orgderpharmachemica.com
C=C stretch (aromatic): These absorptions are generally found in the 1600-1450 cm⁻¹ region. derpharmachemica.com
The table below shows characteristic FTIR absorption bands for related benzamide compounds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretch | ~3400 | rsc.org |
| Amide C=O | Stretch | ~1675 | rsc.org |
| Aromatic C=C | Stretch | ~1611 | rsc.org |
| C-H Aromatic | Stretch | ~3020 | rsc.org |
Crystallographic Studies for Binding Mode Confirmation
X-ray Crystallography provides the most definitive evidence for the three-dimensional structure of a molecule and its binding mode to a biological target. researchgate.net To perform this technique, a single crystal of the compound, or a co-crystal of the compound bound to its target protein, is required. The diffraction pattern of X-rays passing through the crystal is used to determine the precise arrangement of atoms in the crystal lattice. researchgate.net
For derivatives of this compound, crystallographic studies can:
Confirm the absolute stereochemistry of chiral centers.
Reveal the conformation of the molecule, including the dihedral angles between the pyridine (B92270) and benzamide rings. researchgate.net
Elucidate the intermolecular interactions, such as hydrogen bonding networks, in the solid state.
For example, X-ray crystallography has been used to resolve the molecular conformation and hydrogen-bonding networks in related benzamide structures, with single crystals grown by slow evaporation from solutions like DMSO/EtOH.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Aminopyridin-3-yl)benzamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling and amidation reactions. A common approach includes:
Pyridine functionalization : Introduce the 4-amino group via nitration/reduction or direct substitution.
Benzamide coupling : Use Suzuki-Miyaura cross-coupling to attach the pyridine moiety to the benzamide core.
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key parameters:
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Structural elucidation :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., exact mass ± 0.001 Da) .
- Physicochemical profiling :
- LogP : Determine lipophilicity via HPLC (expected LogP ~2.5 due to benzamide/pyridine balance) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<10 µM typical) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize target-agnostic and mechanism-driven assays:
- Enzyme inhibition : Screen against kinase panels (e.g., PI3K/Akt pathway) at 1–10 µM concentrations .
- Cellular proliferation : Use MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₃ receptor allosteric modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Systematic substitution : Modify the pyridine’s 4-amino group (e.g., alkylation, acylation) and benzamide’s meta/para positions.
- In silico modeling : Use docking (AutoDock Vina) to predict interactions with targets like DDR1/2 kinases .
- Key metrics : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values.
- Case study : Replacing 4-amino with methylpiperazine improved DDR1 inhibition 10-fold in analogs .
Q. What strategies are effective in resolving contradictory data between enzyme inhibition assays and cellular activity studies for this compound?
- Methodological Answer : Address discrepancies via:
- Orthogonal assays : Confirm enzyme inhibition with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
- Permeability assessment : Measure P-gp efflux ratios (Caco-2 model) to rule out poor cellular uptake .
- Metabolite profiling : LC-MS to detect intracellular degradation (e.g., amide hydrolysis) .
Q. What computational methods are recommended for predicting the binding modes and selectivity profiles of this benzamide derivative?
- Methodological Answer :
- Molecular docking : Glide (Schrödinger) to model interactions with kinase ATP pockets (e.g., Akt’s hydrophobic cleft) .
- Molecular dynamics (MD) : 100-ns simulations to assess stability of key hydrogen bonds (e.g., benzamide NH with kinase hinge region) .
- Selectivity profiling : Use KinomeScan® or ChEMBL data to compare inhibition across >400 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
